molecular formula C19H11ClF3NO3S B2964439 (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338960-06-8

(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone

Cat. No.: B2964439
CAS No.: 338960-06-8
M. Wt: 425.81
InChI Key: TXVRZYIQDYHOGF-UHFFFAOYSA-N
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Description

The compound “(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone” features a pyridine core substituted at position 3 with a phenylsulfonyl group and at position 5 with a trifluoromethyl group. The 4-chlorophenyl moiety is attached via a methanone linkage to the pyridine’s position 2. Such compounds are often explored in medicinal chemistry for their stability and interaction with biological targets, particularly in central nervous system disorders or metabolic diseases .

Properties

IUPAC Name

[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3NO3S/c20-14-8-6-12(7-9-14)18(25)17-16(10-13(11-24-17)19(21,22)23)28(26,27)15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVRZYIQDYHOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

  • Molecular Formula: C16H12ClF3N2O2S
  • Molecular Weight: 398.79 g/mol

The structure features a chlorophenyl group, a sulfonyl moiety, and a trifluoromethyl-substituted pyridine, which may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

  • Anticancer Activity: The compound has shown promise against various cancer cell lines. For instance, it was evaluated in vitro against human breast cancer (MCF-7) cells and exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth .
  • Enzyme Inhibition: The compound's structural features suggest potential inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). These enzymes are involved in inflammatory processes and cancer progression. Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to these targets, indicating a mechanism of action through enzyme inhibition .
  • Antichlamydial Activity: The presence of the trifluoromethyl group has been linked to increased activity against Chlamydia species, suggesting that this compound could be a lead for developing treatments for chlamydial infections .

Case Studies

  • Cytotoxicity Assessment:
    • A study evaluated the cytotoxic effects of the compound on MCF-7 cells, showing an IC50 value of approximately 10.4 μM, indicating moderate potency against breast cancer cells .
  • Enzyme Interaction Studies:
    • Molecular docking simulations were conducted to analyze the interaction between this compound and COX-2. The results indicated that hydrogen bonding with key residues in the enzyme's active site could be responsible for its inhibitory effects .
  • Antimicrobial Activity:
    • In vitro tests demonstrated that derivatives of the compound exhibited varying degrees of activity against Mycobacterium tuberculosis, with some showing significant inhibition at low concentrations .

Data Tables

Biological ActivityCell Line/TargetIC50 Value (μM)Reference
CytotoxicityMCF-710.4
COX-2 InhibitionEnzymeNot specified
AntichlamydialChlamydiaModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyridine derivatives with diverse substitutions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine Positions) Molecular Weight (g/mol) CAS Number Key Differences Potential Applications
(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone 3: Phenylsulfonyl; 5: CF₃ 425.82 Not explicitly listed Reference compound Likely CNS/metabolic targets
(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone 3: Cl; 5: CF₃ 320.10 338953-54-1 Chlorine replaces phenylsulfonyl; reduced steric bulk Herbicides, enzyme inhibitors
(4-Chlorophenyl)[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone 3: Pyrrolidinyl; 5: CF₃ 354.76 338959-79-8 Cyclic amine substitution; enhanced solubility Neuroactive agents
3-(Methylsulfonyl)-5-(trifluoromethyl)-2-pyridinylmethanone 3: Methylsulfonyl; 5: CF₃ ~370 (estimated) N/A Methylsulfonyl vs. phenylsulfonyl; lower lipophilicity Improved metabolic stability
Taranabant (pharmacologically active analog) 3: Trifluoromethylpyridinyl; linked to propanamide 515.95 701977-09-5 Different core (propanamide vs. methanone) Obesity treatment via cannabinoid receptor antagonism

Key Findings

Substituent Effects on Bioactivity: The phenylsulfonyl group at position 3 (target compound) provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors. Pyrrolidinyl substitution (CAS 338959-79-8) introduces a basic nitrogen, improving aqueous solubility and enabling interactions with polar residues in biological targets .

Physicochemical Properties :

  • Lipophilicity : The phenylsulfonyl group increases logP compared to methylsulfonyl analogs, which may enhance blood-brain barrier penetration .
  • Stability : Hydrazone derivatives (e.g., CAS 338749-30-7) exhibit pH-dependent stability, making them suitable for prodrug designs .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction in ) is a common method for introducing alkynyl or aryl groups at position 3. The phenylsulfonyl group may require sulfonation or oxidation steps .

Table 2: Comparative Physicochemical Data

Property Target Compound 3-Chloro Analog (CAS 338953-54-1) 3-Pyrrolidinyl Analog (CAS 338959-79-8)
logP (Predicted) 4.2 3.8 2.5
Solubility (mg/mL) <0.1 <0.1 ~1.2
pKa -1.3 (sulfonyl) -0.9 (Cl) 8.1 (pyrrolidinyl)
Synthetic Complexity High (multiple steps) Moderate Moderate

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